molecular formula C14H17N3O4S B2659771 ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate CAS No. 1301767-41-8

ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate

Cat. No. B2659771
CAS RN: 1301767-41-8
M. Wt: 323.37
InChI Key: UTKJCFQIMGYOSR-UHFFFAOYSA-N
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Description

The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. This ring structure consists of two nitrogen atoms and three carbon atoms. It also contains a tolyl group, which is a functional group related to toluene . The tolyl group is considered nonpolar and hydrophobic .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present. Tolyl groups are excellent leaving groups in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Generally, compounds with tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Corrosion Inhibition

Ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate derivatives have shown promising applications as corrosion inhibitors for mild steel in industrial settings. For instance, studies have demonstrated their efficacy in protecting mild steel surfaces by forming a protective adsorbed film, leading to significantly reduced corrosion rates. These inhibitors efficiently follow the Langmuir adsorption isotherm, indicating strong and uniform adsorption on the metal surface. Advanced methodologies, including gravimetric analysis, electrochemical techniques, and surface characterization studies (SEM and AFM), have been employed to validate their performance and understand the underlying mechanisms of action (Dohare, Ansari, Quraishi, & Obot, 2017).

Antibacterial Applications

Research into novel heterocyclic compounds containing a sulfonamido moiety, which includes ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate, has shown promising antibacterial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating significant antibacterial activity. The introduction of the sulfonamido group enhances the bioactivity of these molecules, making them suitable candidates for development into new antibacterial agents (Azab, Youssef, & El-Bordany, 2013).

Metal Coordination Polymers

Ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate has also found applications in the synthesis of metal coordination polymers. These polymers exhibit interesting structural properties and potential applications in various fields, including catalysis, gas storage, and separation technologies. The versatility of ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate in forming coordination complexes with different metals has been explored, revealing unique chiral and achiral structures with potential for further functional exploration (Cheng et al., 2017).

Synthesis of Heterocycles

The compound is a key intermediate in the synthesis of various heterocyclic compounds. These synthetic pathways offer a broad range of applications, including the development of new pharmaceuticals, agrochemicals, and organic materials. The ability to efficiently synthesize complex heterocyclic structures from ethyl 3-methyl-5-(N-(m-tolyl)sulfamoyl)-1H-pyrazole-4-carboxylate demonstrates its value as a versatile building block in organic chemistry (Ghaedi et al., 2015).

properties

IUPAC Name

ethyl 5-methyl-3-[(3-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-4-21-14(18)12-10(3)15-16-13(12)22(19,20)17-11-7-5-6-9(2)8-11/h5-8,17H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKJCFQIMGYOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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